

Performance of ATTO 647 in commercial microscopy systems (e.g., Leica, Zeiss).

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Compound of Interest

Compound Name: ATTO 647

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ATTO 647 in Commercial Microscopy: A Comparative Guide

For researchers, scientists, and drug development professionals seeking optimal performance in fluorescence microscopy, this guide offers an objective comparison of the **ATTO 647** fluorescent dye against its common alternatives. Performance data in leading commercial microscopy systems from Leica and Zeiss are presented, supported by experimental protocols to aid in reproducible, high-quality imaging.

ATTO 647 is a popular fluorescent label in the red spectral range, known for its strong absorption, high fluorescence quantum yield, and good photostability, making it a frequent choice for advanced microscopy applications such as STED and STORM super-resolution imaging.^[1] Its performance, however, can be compared with other widely used dyes. This guide provides a detailed look at how **ATTO 647** stacks up against its competitors.

Quantitative Comparison of Fluorescent Dyes

The selection of a fluorescent dye is critical for the success of imaging experiments. Key photophysical properties such as quantum yield, molar extinction coefficient, and photostability directly impact the brightness and longevity of the fluorescent signal. The following tables summarize these properties for **ATTO 647** and several common alternatives.

Table 1: Photophysical Properties of **ATTO 647** and Alternative Dyes

Dye	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	Quantum Yield
ATTO 647	647	667	120,000	0.20
ATTO 647N	644	669	150,000	0.65
Alexa Fluor 647	650	665	270,000	0.33
Abberior STAR 635P	635	655	120,000	0.80
CF®647	652	668	250,000	0.20
Cy5	649	670	250,000	0.27

Data compiled from various sources. Exact values can vary depending on the measurement conditions.

Table 2: Performance Characteristics in Super-Resolution Microscopy

Dye	Suitability for STED	Suitability for STORM/dSTORM	Key Advantages	Key Disadvantages
ATTO 647	Good	Good	Good photostability	Lower quantum yield compared to ATTO 647N and Alexa Fluor 647
ATTO 647N	Excellent	Good	High quantum yield and photostability	Can exhibit aspecific interactions with some lipids[2]
Alexa Fluor 647	Moderate	Excellent	Very bright, excellent for single-molecule localization[3]	Prone to photobleaching in STED compared to ATTO 647N[4]
Abberior STAR 635P	Excellent	Good	High photostability in STED	
CF®647	Good	Excellent	High brightness and photostability	
Cy5	Moderate	Excellent	High brightness	Prone to photobleaching

Performance in Commercial Microscopy Systems

Leica STED Systems

ATTO 647N is a highly recommended dye for Leica's STED (Stimulated Emission Depletion) microscopy platforms. Its high photostability and brightness under the high laser powers used for depletion are advantageous for achieving super-resolution. In comparative discussions, researchers have noted that **ATTO 647N** and Abberior STAR 635P often outperform Alexa

Fluor 647 in STED applications due to better resistance to photobleaching. For dual-color STED imaging on a Leica TCS STED system, **ATTO 647N** can be effectively paired with other dyes like ATTO 590.

Zeiss Confocal and Airyscan Systems

For Zeiss laser scanning microscopes (LSM) such as the LSM 880 with Airyscan, **ATTO 647** and its alternatives are well-suited for both standard confocal and super-resolution imaging. The Airyscan detector enhances sensitivity and resolution, which benefits from the use of bright and photostable dyes like **ATTO 647N** and Alexa Fluor 647.^{[5][6]} While specific direct comparisons of **ATTO 647** on Zeiss systems are less documented in the provided search results, the general properties of the dyes suggest excellent performance. The high quantum yield of **ATTO 647N** and the brightness of Alexa Fluor 647 are particularly beneficial for the enhanced signal-to-noise ratio provided by the Airyscan detector.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible imaging results. Below are generalized protocols for immunofluorescence staining and imaging using Leica and Zeiss systems.

General Immunofluorescence Protocol for Cultured Cells

- Cell Culture: Grow cells on coverslips to the desired confluency.
- Fixation: Wash cells briefly with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Washing: Rinse the cells three times with PBS for 5 minutes each.
- Permeabilization: Incubate the cells with 0.1-0.3% Triton X-100 in PBS for 10-20 minutes to permeabilize the cell membranes.
- Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1X PBS with 5% normal goat serum and 0.3% Triton™ X-100) for 1 hour at room temperature.^[7]

- Primary Antibody Incubation: Dilute the primary antibody in an antibody dilution buffer (e.g., 1X PBS with 1% BSA and 0.3% Triton™ X-100) and incubate with the cells overnight at 4°C. [7]
- Washing: Rinse the cells three times in PBS for 5 minutes each.
- Secondary Antibody Incubation: Incubate the cells with the **ATTO 647**-conjugated secondary antibody, diluted in the antibody dilution buffer, for 1-2 hours at room temperature in the dark.
- Final Washes: Wash the cells three times in PBS for 5 minutes each.
- Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Imaging Protocol for Leica SP8 STED

- System Startup: Power on the microscope, lasers, and computer. Launch the LAS X software.
- Sample Placement: Place the prepared slide on the microscope stage.
- Locate Region of Interest: Using a lower magnification objective and conventional fluorescence, locate the area of interest.
- Switch to STED Objective: Switch to a high-magnification STED-compatible objective (e.g., 100x oil immersion). [8]
- Confocal Imaging: First, acquire a standard confocal image to ensure the sample is in focus and the signal is adequate. Use the 633 nm or similar laser line for excitation of **ATTO 647**.
- STED Imaging Setup:
 - Activate the STED laser (e.g., 775 nm).
 - In the LAS X software, switch to STED mode.
 - Set the STED laser power. Start with a low power (e.g., 10%) and gradually increase to achieve the desired resolution without excessive photobleaching. [8]

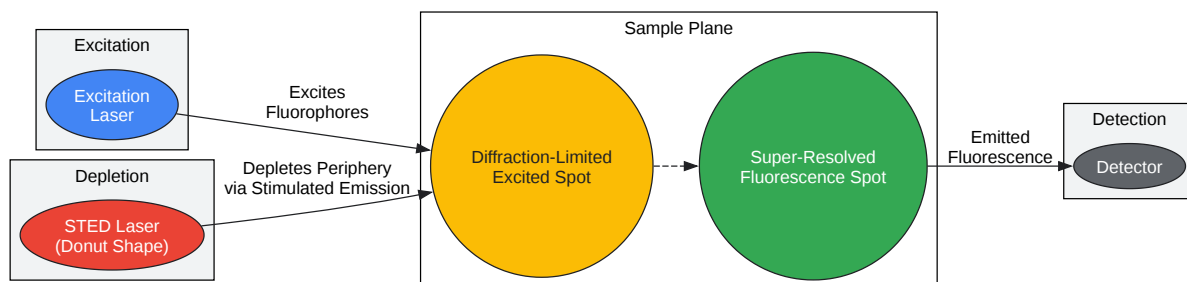
- Image Acquisition: Acquire the STED image. Optimize settings such as pixel size, scan speed, and averaging to balance resolution, signal-to-noise, and acquisition time.

Imaging Protocol for Zeiss LSM 880 with Airyscan

- System Startup: Turn on the microscope components and start the ZEN Black software.^[9]
- Sample Loading: Place the slide on the stage.
- Find Focus: Use a low-power objective to find the sample and then switch to the desired high-power objective for imaging.
- Confocal Setup: In the ZEN software, configure the excitation for **ATTO 647** using the 633 nm laser line and set the emission detection range.
- Airyscan Mode:
 - Select the Airyscan detector in the light path.
 - The software will guide the alignment of the pinhole and detector.
 - Choose the desired Airyscan mode (e.g., super-resolution).
- Image Acquisition:
 - Set the laser power and detector gain to achieve a good signal without saturation.
 - Acquire the image. The raw Airyscan data will consist of 32 channels.
- Airyscan Processing: After acquisition, use the Airyscan processing function in the ZEN software to reconstruct the super-resolution image.^[9]

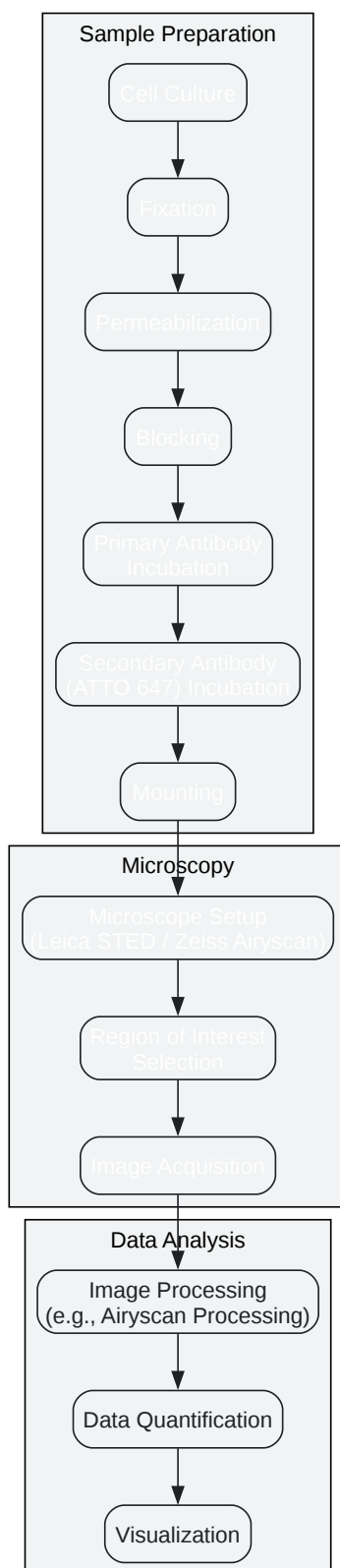
Visualizing Experimental Workflows

To better illustrate the processes involved in super-resolution microscopy, the following diagrams were generated.



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Caption: Principle of Stimulated Emission Depletion (STED) Microscopy.



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Caption: General Experimental Workflow for Super-Resolution Immunofluorescence.

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